4-Amino-3-(2-ethoxyphenyl)butanoic acid chemical structure and properties
4-Amino-3-(2-ethoxyphenyl)butanoic acid chemical structure and properties
This guide serves as an in-depth technical monograph for 4-Amino-3-(2-ethoxyphenyl)butanoic acid , a structural analog of the neurotransmitter
The following analysis synthesizes established chemical principles, synthetic methodologies, and pharmacological predictions based on the homologous series of 3-substituted GABA analogs (e.g., Phenibut, Baclofen, Pregabalin).
Chemical Identity & Physicochemical Properties[1]
This compound is a
Nomenclature & Structure
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IUPAC Name: 4-Amino-3-(2-ethoxyphenyl)butanoic acid
-
Systematic Class:
-Aryl- -aminobutyric acid[1] -
Molecular Formula:
-
Molecular Weight: 223.27 g/mol
-
SMILES: CCOC1=CC=CC=C1C(CN)CC(=O)O
Predicted Physicochemical Parameters
| Property | Value (Predicted) | Rationale |
| LogP | 1.8 – 2.1 | The ethoxy group adds significant lipophilicity compared to Phenibut (LogP ~0.9). |
| pKa (Acid) | ~4.1 | Carboxylic acid moiety; typical for GABA analogs. |
| pKa (Base) | ~9.8 | Primary amine; typical for GABA analogs. |
| Solubility | Moderate (Water) | Reduced aqueous solubility vs. Phenibut due to the lipophilic ethoxy tail; highly soluble in acidic media. |
| PSA | 63.3 Ų | Polar Surface Area (Carboxyl + Amine + Ether). |
Synthetic Methodology
The synthesis of 4-Amino-3-(2-ethoxyphenyl)butanoic acid follows the established Knoevenagel-Michael-Reduction pathway used for 3-aryl-GABA analogs. This route is preferred for its scalability and the accessibility of the starting material, 2-ethoxybenzaldehyde.
Synthetic Pathway (Step-by-Step)
Precursor: 2-Ethoxybenzaldehyde (CAS: 613-69-4).
Step 1: Knoevenagel Condensation
Reaction of 2-ethoxybenzaldehyde with malonic acid in pyridine/piperidine to yield 2-ethoxycinnamic acid .
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Conditions: Reflux, 3-4 hours. Decarboxylation occurs in situ.
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Yield Target: >85%.[2]
Step 2: Esterification
Conversion of 2-ethoxycinnamic acid to Ethyl 2-ethoxycinnamate using ethanol and catalytic sulfuric acid.
-
Rationale: Esters are more reactive electrophiles for the subsequent Michael addition than free acids.
Step 3: Michael Addition (Nitromethane)
Addition of nitromethane to Ethyl 2-ethoxycinnamate using a strong base (DBU or Tetramethylguanidine) to form Ethyl 4-nitro-3-(2-ethoxyphenyl)butanoate .
-
Critical Control: Temperature must be kept <10°C initially to prevent polymerization.
- -carbon of the cinnamate.
Step 4: Catalytic Hydrogenation
Reduction of the nitro group to a primary amine using Raney Nickel or Pd/C under hydrogen atmosphere (50 psi).
-
Product:Ethyl 4-amino-3-(2-ethoxyphenyl)butanoate (often cyclizes to the lactam in situ).
Step 5: Hydrolysis
Acidic hydrolysis (6M HCl, Reflux) of the ester/lactam to yield the final amino acid hydrochloride salt.
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Final Form:4-Amino-3-(2-ethoxyphenyl)butanoic acid HCl .
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from 2-ethoxybenzaldehyde to the target GABA analog via nitro-ester reduction.
Pharmacological Profile (SAR Analysis)
The pharmacological activity of 3-substituted GABA analogs is governed by their interaction with two primary targets: the GABA-B receptor and the
Structure-Activity Relationship (SAR) Logic
GABA-B Receptor Affinity (Predicted: Low)
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Mechanism: GABA-B agonists (like Baclofen) require a specific steric fit in the "Venus flytrap" binding domain.
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Analysis: Established SAR data for Phenibut and Baclofen indicates that para-substitution (4-position) is well-tolerated (e.g., 4-Cl in Baclofen). However, ortho-substitution (2-position) introduces significant steric clash near the binding pocket's hinge region.
Subunit Affinity (Predicted: High)
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Mechanism: This subunit (target of Gabapentin/Pregabalin) prefers ligands with bulky, lipophilic aliphatic or aromatic groups that mimic the L-leucine side chain.
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Analysis: The 2-ethoxyphenyl group creates a large, lipophilic volume similar to the isobutyl group of Pregabalin or the cyclohexyl ring of Gabapentin.
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Conclusion: This molecule is predicted to shift selectivity toward the
subunit , acting more like a "super-gabapentinoid" than a muscle relaxant.
Predicted Pharmacokinetics (PK)
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Blood-Brain Barrier (BBB): The addition of the ethoxy group increases LogP to ~2.0, significantly enhancing passive diffusion across the BBB compared to Phenibut (LogP 0.9).
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Metabolism: The ethoxy group may be subject to O-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting it back to a phenolic metabolite.
Pharmacological Pathway Diagram
Figure 2: Predicted pharmacodynamic shift from GABA-B to Alpha-2-Delta due to ortho-ethoxy substitution.
Analytical Characterization
For researchers verifying the synthesis of this compound, the following analytical signatures are expected.
HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
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Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in Water.
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B: Acetonitrile.
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Gradient: 5% B to 60% B over 20 minutes.
-
-
Detection: UV at 210 nm (Amine/Carboxyl absorption) and 260 nm (Phenyl ring).
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Retention Time: Expected to elute later than Phenibut and Baclofen due to the hydrophobic ethoxy tail.
Proton NMR ( -NMR) Signature (D O)
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1.35 (t, 3H): Methyl protons of the ethoxy group (
). -
2.6 - 2.8 (m, 2H):
-protons ( ). -
3.2 - 3.4 (m, 2H):
-protons ( ). -
3.6 (m, 1H):
-proton (Chiral center). -
4.05 (q, 2H): Methylene protons of the ethoxy group (
). - 6.9 - 7.3 (m, 4H): Aromatic protons (Distinct splitting pattern due to 1,2-disubstitution).
References
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3] CNS Drug Reviews, 7(4), 471-481. Link
-
Silverman, R. B. (2008). From basic science to blockbuster drug: The discovery of Lyrica. Angewandte Chemie International Edition, 47(19), 3500-3504. Link
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Ong, J., & Kerr, D. I. (1990). GABA-B receptors in peripheral tissues. Life Sciences, 46(21), 1489-1501. Link
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Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. Link
